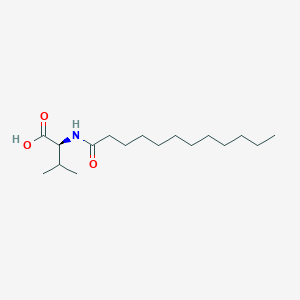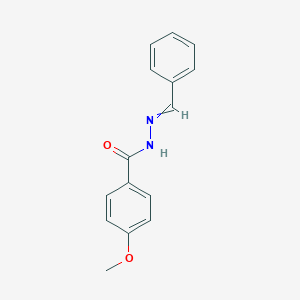
4-ethoxy-n-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-n-phenylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 4-ethoxyaniline is reacted with a suitable electrophile, such as a benzyl halide, under basic conditions to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide or potassium carbonate, and is carried out in an organic solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-ethoxy-n-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
科学的研究の応用
4-ethoxy-n-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-ethoxy-n-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug development, the compound may target specific receptors or enzymes to modulate their activity and produce therapeutic effects .
類似化合物との比較
4-ethoxy-n-phenylaniline can be compared with other similar compounds, such as:
Benzenamine, 4-methoxy-N-phenyl-: This compound has a methoxy group instead of an ethoxy group, leading to differences in reactivity and applications.
Benzenamine, 4-ethoxy-N-methyl-: The presence of a methyl group on the nitrogen atom can alter the compound’s chemical properties and biological activity.
Benzenamine, 4-ethoxy-N-benzyl-: The benzyl group provides additional steric hindrance and electronic effects, influencing the compound’s behavior in chemical reactions
特性
CAS番号 |
1020-54-8 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
4-ethoxy-N-phenylaniline |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
InChIキー |
SEKMXHXGKOKENQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
1020-54-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)

